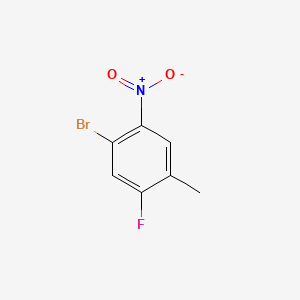

1-Bromo-5-fluoro-4-methyl-2-nitrobenzene

描述

1-Bromo-5-fluoro-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2. It is a derivative of benzene, featuring bromine, fluorine, methyl, and nitro functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science .

准备方法

Synthetic Routes and Reaction Conditions

1-Bromo-5-fluoro-4-methyl-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 2-bromo-4-fluorotoluene, followed by methylation. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, the purification of the final product is achieved through recrystallization or distillation techniques .

化学反应分析

Types of Reactions

1-Bromo-5-fluoro-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Reduction: Formation of 1-bromo-5-fluoro-4-methyl-2-aminobenzene.

Oxidation: Formation of 1-bromo-5-fluoro-4-methyl-2-nitrobenzoic acid.

科学研究应用

Medicinal Chemistry

1-Bromo-5-fluoro-4-methyl-2-nitrobenzene serves as an important intermediate in the synthesis of pharmaceuticals. For instance:

- Anticancer Agents : The compound is utilized in the development of novel anticancer drugs by modifying its structure to enhance biological activity. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

Agrochemicals

The compound is also explored for its potential use in developing herbicides and pesticides. Its fluorinated structure enhances bioactivity and stability in environmental conditions, making it suitable for agricultural applications.

Material Science

In material science, this compound is investigated for its properties in polymerization reactions, contributing to the synthesis of advanced materials with specific thermal and mechanical properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against breast cancer cells. The study highlighted the significance of structural modifications on enhancing anticancer efficacy.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Derivative A | 0.25 | Induces apoptosis |

| Derivative B | 0.15 | Inhibits cell proliferation |

Case Study 2: Agricultural Applications

Research conducted by agricultural chemists showed that formulations containing this compound demonstrated effective herbicidal activity against common weeds without harming crop yield.

| Herbicide Formulation | Efficacy (%) | Crop Safety |

|---|---|---|

| Formulation X | 85 | High |

| Formulation Y | 90 | Moderate |

作用机制

The mechanism of action of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amine group via catalytic hydrogenation, involving the transfer of hydrogen atoms to the nitro group .

相似化合物的比较

Similar Compounds

- 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene

- 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

- 2-Bromo-1-fluoro-4-nitrobenzene

Uniqueness

1-Bromo-5-fluoro-4-methyl-2-nitrobenzene is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms allows for selective substitution reactions, while the nitro group provides a site for reduction and further functionalization .

生物活性

1-Bromo-5-fluoro-4-methyl-2-nitrobenzene is an aromatic compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its structure, characterized by the presence of bromine, fluorine, and nitro groups, influences its reactivity and interaction with biological macromolecules.

- Molecular Formula : C7H5BrFNO2

- Molecular Weight : 234.02 g/mol

- Boiling Point : Approximately 253.6 °C

- Density : Approximately 1.7 g/cm³

This compound exhibits multiple mechanisms of action, primarily through its electrophilic nature and ability to undergo nucleophilic substitution reactions. The compound's bromide substituent is particularly reactive, making it a valuable intermediate in organic synthesis.

Target Interactions

Similar compounds have been reported to interact with sirtuin 6 (SIRT6), a lysine deacetylase that functions as a tumor suppressor. Activation of SIRT6 has been linked to reduced histone levels in human hepatocellular carcinoma cells, indicating potential anti-cancer properties .

Anticancer Properties

Research indicates that derivatives of this compound may exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that compounds with similar structures could inhibit tubulin polymerization, an essential process for cell division, leading to increased apoptosis in cancer cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.56 | A549 (lung cancer) |

| Compound B | 1.0 | HL-60 (leukemia) |

Enzymatic Inhibition

The compound can modulate the activity of various enzymes involved in cellular signaling pathways. For instance, it has been shown to affect kinases and phosphatases, which play critical roles in regulating cell growth and metabolism .

Case Studies

- Cell Cycle Analysis : In a study using flow cytometry, treatment with compounds related to this compound resulted in significant alterations in the cell cycle of human myeloid leukemia cell lines HL-60 and U937, indicating its potential as an anticancer agent .

- Apoptosis Induction : A notable increase in caspase-3 activation was observed when A549 cells were treated with related compounds at concentrations of 50 and 100 nM, suggesting that these compounds can effectively induce programmed cell death .

Safety and Handling

Due to its chemical properties, it is recommended to handle this compound with caution. Avoid contact with skin and eyes, and ensure proper ventilation to prevent inhalation of dust or aerosols .

属性

IUPAC Name |

1-bromo-5-fluoro-4-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQLPBXVLOYFQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50708347 | |

| Record name | 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-69-3 | |

| Record name | 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。